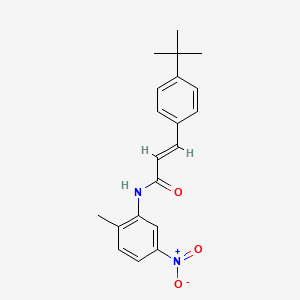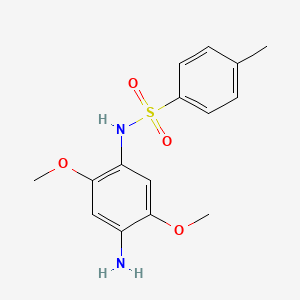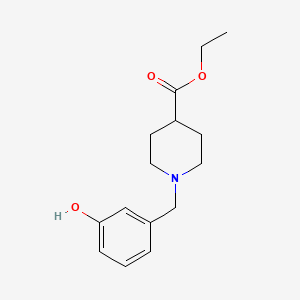![molecular formula C20H17N3 B5793337 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (BDMP) is a heterocyclic compound that has been studied for its potential therapeutic applications. BDMP is a pyrazolopyrimidine derivative that has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine works by inhibiting the activity of certain enzymes and proteins in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has some limitations for use in lab experiments. The compound is not water-soluble, which can make it difficult to administer in certain experiments. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine also has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are several potential future directions for research on 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One area of interest is the development of 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and to identify potential new therapeutic applications for the compound.
合成法
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be synthesized through a multistep process that involves the reaction of 4-biphenylcarboxaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form 2-(4-biphenylyl)-4,6-dimethylpyrazine. This intermediate product is then reacted with guanidine carbonate to form 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
科学的研究の応用
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has also been studied for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
5,7-dimethyl-2-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-14-12-15(2)23-20(21-14)13-19(22-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFNTXWGMKFJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5793290.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5793314.png)



![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)
![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)